molecular formula C20H14O4 B12921770 2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid CAS No. 61639-38-1

2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid

Cat. No.: B12921770
CAS No.: 61639-38-1
M. Wt: 318.3 g/mol
InChI Key: FTYJAMLFRLWFHP-UHFFFAOYSA-N
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Description

2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid is a complex organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a methoxynaphthalene moiety attached to a benzofuran ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid typically involves the condensation of 4-methoxynaphthalene with benzofuran-3-carboxylic acid under specific reaction conditions. One common method involves the use of trifluoroacetic anhydride (TFAA) in trifluoroacetic acid (TFA) as a catalyst . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols, aldehydes, and corresponding reduced forms.

    Substitution: Halogenated derivatives and other substituted products.

Scientific Research Applications

2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the colchicine site of tubulin, disrupting microtubule dynamics and preventing cell division.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid is unique due to its combined benzofuran and methoxynaphthalene structure, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization makes it a valuable compound in cancer research, distinguishing it from other similar compounds.

Properties

CAS No.

61639-38-1

Molecular Formula

C20H14O4

Molecular Weight

318.3 g/mol

IUPAC Name

2-(4-methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C20H14O4/c1-23-16-11-10-14(12-6-2-3-7-13(12)16)19-18(20(21)22)15-8-4-5-9-17(15)24-19/h2-11H,1H3,(H,21,22)

InChI Key

FTYJAMLFRLWFHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C3=C(C4=CC=CC=C4O3)C(=O)O

Origin of Product

United States

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